molecular formula C17H20N2O4S2 B2730409 3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034619-06-0

3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Cat. No.: B2730409
CAS No.: 2034619-06-0
M. Wt: 380.48
InChI Key: CKMLDLVAFAHUDJ-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate can be achieved through various synthetic pathways. One common method involves the condensation of substituted arylaldehyde, 2-amino-6-halo/4-methyl-benzo[d]thiazole, and 2-naphthol or 6-hydroxy quinoline in the presence of sodium chloride in water using microwave irradiation . Other synthetic routes include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . Molecular docking studies have also revealed interactions with various protein targets, providing insights into their mechanism of action .

Properties

IUPAC Name

3-(2-methoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS.C7H8O3S/c1-13-7-6-12-8-4-2-3-5-9(8)14-10(12)11;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,11H,6-7H2,1H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMLDLVAFAHUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COCCN1C2=CC=CC=C2SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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